1-Bromo-3-chloro-2-isopropylbenzene
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Overview
Description
1-Bromo-3-chloro-2-isopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an isopropylbenzene precursor. The reaction conditions often include the use of bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as iron(III) bromide (FeBr₃) and iron(III) chloride (FeCl₃) respectively .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are critical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium catalysts are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include dehalogenated hydrocarbons.
Scientific Research Applications
1-Bromo-3-chloro-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-isopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Similar in structure but lacks the isopropyl group.
1-Bromo-2-isopropylbenzene: Similar but with different positioning of the chlorine atom.
1-Chloro-3-isopropylbenzene: Similar but with bromine replaced by chlorine.
Uniqueness: The presence of both bromine and chlorine atoms, along with the isopropyl group, provides distinct chemical properties that are not observed in its similar counterparts .
Properties
Molecular Formula |
C9H10BrCl |
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Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI Key |
IZHBGVSIHPMURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1Br)Cl |
Origin of Product |
United States |
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